N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide
Description
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide is a synthetic dibenzo-oxazepine derivative characterized by a seven-membered oxazepine ring fused to two benzene moieties. The compound features a 10-methyl substituent on the oxazepine nitrogen and a propanamide group at the 2-position.
Dibenzo-oxazepines are pharmacologically significant, with documented roles in targeting inflammation, neurotransmitter receptors, and microbial pathways .
Properties
IUPAC Name |
N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-3-16(20)18-11-8-9-14-12(10-11)17(21)19(2)13-6-4-5-7-15(13)22-14/h4-10H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFAGSADLQXXIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide typically involves multiple steps, starting with the formation of the core benzodiazepine structure. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors, such as amines and carboxylic acids, under controlled conditions.
Oxidation and Reduction Reactions: These steps are crucial for introducing or modifying functional groups within the molecule.
Cyclization Reactions: Cyclization reactions help in forming the characteristic benzodiazepine ring system.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced chemical engineering techniques. Large reactors, precise temperature control, and continuous monitoring ensure the efficient synthesis of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation Reactions:
Reduction Reactions: Reduction reactions typically involve the removal of oxygen atoms or the addition of hydrogen atoms, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution Reactions: Substitution reactions replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Various nucleophiles and electrophiles, depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, which can have different chemical and biological properties.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying biological processes and pathways.
Medicine: . Its derivatives may act as receptor antagonists or agonists, influencing neurotransmitter activity.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide exerts its effects involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to biological effects. The exact pathways and molecular targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Key Observations:
Core Heteroatom : Replacement of the oxazepine oxygen with sulfur (e.g., in ML304) increases electron density and alters receptor binding profiles, as seen in ML304’s antimalarial activity .
N10 Substituent : Methyl vs. ethyl groups at N10 influence metabolic stability. Ethyl derivatives (e.g., BT2) show extended in vivo half-lives but reduced solubility .
C2 Functionalization : Propanamide balances hydrophilicity and steric bulk compared to pivalamide (tert-butyl) or sulfonamide derivatives (e.g., F732-0017 in ), which may affect membrane permeability.
Research Findings and Pharmacological Insights
Receptor Affinity and Selectivity
- Dopamine D2 Receptor Antagonism : Thiazepine analogs (e.g., (R)-62) demonstrate enantioselective D2 receptor binding, with (R)-enantiomers showing 10-fold higher affinity than (S)-forms . The oxazepine core in the target compound may exhibit distinct selectivity due to reduced sulfur-mediated interactions.
Antimalarial Optimization
- Thiazepine derivatives like SBI-0797750 (IC50 = 889 nM) highlight the impact of C8 carboxamide substituents on potency. The propanamide group in the target compound could offer a balance between activity and metabolic stability .
Biological Activity
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a unique structure that includes a dibenzo core combined with various functional groups. Its chemical formula is with a molecular weight of 350.4 Da.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating various biochemical processes.
- Receptor Interaction : It can interact with certain receptors, influencing cellular signaling pathways crucial for physiological responses.
- Antiviral Activity : Preliminary studies suggest that similar compounds within the dibenzo class exhibit antiviral properties by interfering with viral replication and entry into host cells .
Antiviral Properties
Research indicates that derivatives of dibenzoxazepines have shown promising antiviral activity. For instance, compounds derived from Streptomyces species have demonstrated the ability to inhibit viral infections by targeting different stages of the viral life cycle . The mechanism includes blocking viral entry into host cells and inhibiting viral replication by interfering with essential viral enzymes.
Case Studies
- Antigiardial Activity : A study highlighted the structural reassignment of a dibenz[b,f][1,4]oxazepin compound that exhibited potent antigiardial activity. This suggests that this compound could have similar effects against parasitic infections .
- Therapeutic Applications : The compound has been investigated for its potential in treating central nervous system disorders due to its ability to modulate neurotransmitter systems and exhibit neuroprotective effects.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide, and how can reaction yields be optimized?
- Methodological Answer : The compound’s synthesis typically involves Friedel-Crafts cyclization or palladium-catalyzed reductive cyclization. For example, Friedel-Crafts reactions using 2-phenoxymethylbenzoic acid chloride in dry 1,2-dichloroethane have been reported for analogous dibenzo[b,f][1,4]oxazepine derivatives . Yield optimization may include:
- Catalyst screening : Testing Lewis acids (e.g., AlCl₃) or transition-metal catalysts (e.g., Pd/C) .
- Temperature control : Maintaining reflux conditions (e.g., 80–100°C) to balance reaction rate and side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., dichloroethane) enhance cyclization efficiency .
- Example Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| AlCl₃ | DCE | 80 | 65 | |
| Pd/C | THF | 100 | 72 |
Q. How is the structural conformation of this compound validated, and what analytical techniques are critical for characterization?
- Methodological Answer : Confirmation relies on:
- X-ray crystallography : Resolving the dibenzooxazepine core and substituent orientation (e.g., CCDC 2209381 for similar structures) .
- NMR spectroscopy : Key signals include:
- ¹H NMR : Methyl protons at δ 2.8–3.2 ppm (N-CH₃) and aromatic protons (δ 6.8–7.5 ppm) .
- ¹³C NMR : Carbonyl signals (C=O) at ~175–185 ppm .
- Mass spectrometry : High-resolution MS to confirm molecular ion (e.g., [M+H]⁺ at m/z 353.12) .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Based on structural analogs (e.g., Zaltoprofen), precautions include:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
- Waste disposal : Neutralization before disposal in designated chemical waste containers .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the pharmacological targets of this compound?
- Methodological Answer :
- Target identification : Screen against databases (e.g., Protein Data Bank) for receptors with dibenzooxazepine-binding pockets (e.g., serotonin or GABA receptors) .
- Docking software : Use AutoDock Vina or Schrödinger Suite to assess binding affinity.
- Validation : Compare results with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .
Q. What strategies resolve contradictions in reported bioactivity data for dibenzo[b,f][1,4]oxazepine derivatives?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple studies to identify outliers or assay-specific variability (e.g., cell-line differences) .
- Standardized protocols : Re-test compounds under uniform conditions (e.g., pH 7.4, 37°C) .
- Structural analogs : Compare substituent effects (e.g., methyl vs. propyl groups) to isolate activity trends .
Q. What advanced techniques are used to study degradation pathways under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), light, or hydrolytic conditions (pH 1–13) .
- LC-MS/MS analysis : Identify degradation products via fragmentation patterns .
- Kinetic modeling : Calculate half-life (t₁/₂) using Arrhenius equations .
Q. How can regioselectivity challenges in N-functionalization of the dibenzooxazepine core be addressed?
- Methodological Answer :
- Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer reactivity .
- Microwave-assisted synthesis : Enhance reaction specificity by reducing side reactions .
- Example : Pd-catalyzed C-H activation to selectively modify position 2 or 10 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
